REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.C1([SnH](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:28]([C:31]1[CH:36]=[CH:35][C:34]([N:37]=[N:38][C:39](=[C:43]2[C:52]3[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=3)[CH2:46][C:45]([CH3:54])([CH3:53])[NH:44]2)[C:40]([NH2:42])=[O:41])=[CH:33][CH:32]=1)(=[O:30])[CH3:29]>C(#N)C>[C:28]([C:31]1[CH:32]=[CH:33][C:34]([N:37]=[N:38][CH:39]([CH:43]2[C:52]3[C:47](=[CH:48][CH:49]=[CH:50][CH:51]=3)[CH2:46][C:45]([CH3:54])([CH3:53])[NH:44]2)[C:40]([NH2:42])=[O:41])=[CH:35][CH:36]=1)(=[O:30])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)N=NC(C(=O)N)=C1NC(CC2=CC=CC=C12)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
an insoluble matter is separated by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the filtrate
|
Type
|
ADDITION
|
Details
|
The residue containing the reaction product
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)N=NC(C(=O)N)C1NC(CC2=CC=CC=C12)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |